molecular formula C9H15NO2 B2807527 1-Tert-butylpiperidine-2,4-dione CAS No. 90608-67-6

1-Tert-butylpiperidine-2,4-dione

Cat. No.: B2807527
CAS No.: 90608-67-6
M. Wt: 169.224
InChI Key: AULPPKYDOKRGAY-UHFFFAOYSA-N
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Description

“1-Tert-butylpiperidine-2,4-dione” is a compound with the CAS Number: 90608-67-6 . It has a molecular weight of 169.22 and is also known as succinimide or butyrolactone.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H15NO2/c1-9(2,3)10-5-4-7(11)6-8(10)12/h4-6H2,1-3H3 . The compound has a molecular formula of C9H15NO2 .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 92-96°C . The compound is stored at a temperature of -10°C .

Scientific Research Applications

Synthesis of New Compounds

  • Researchers have synthesized new trifluoromethylated furan derivatives through reactions involving tert-butyl isocyanide and certain diones (Mosslemin et al., 2004).
  • A seven-step sequence starting from pinacolone and using readily available reagents led to the preparation of 4-Diethylamino-2,6-di-tert-butylpyridine (Potts & Winslow, 1987).

Novel Bioactive Compounds

  • Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and showed significant antitumor activity (Maftei et al., 2013).

Organic Optoelectronic Applications

  • An unprecedented single-step metal-free green oxidation of 2,7-di-tert-butylpyrene selectively into key building blocks for organic optoelectronic applications was disclosed (El-Assaad et al., 2020).

Heterocyclic Chemistry

  • A synthesis pathway for novel 6-arylpiperidine-2,4-diones from β-aryl-β-aminoacids was described, yielding useful building blocks for heterocyclic chemistry (Leflemme et al., 2001).

Adenosine Receptor Antagonists

  • Pyrido[2,1-f]purine-2,4-dione derivatives were synthesized and found to be highly potent human A(3) adenosine receptor antagonists (Priego et al., 2002).

Aromatase Inhibitory Activity

  • New 1,2,4-oxadiazole analogs of aminoglutethimide were synthesized and exhibited strong in vitro inhibition of human placental aromatase (Staněk et al., 1991).

Dye-Sensitized Solar Cells

  • A series of aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers were synthesized and characterized for their applications in dye-sensitized solar cells (Islam et al., 2006).

Electrochemical Determination

  • The electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of homocysteine was used for the selective electrochemical determination of homocysteine in the presence of cysteine and glutathione (Salehzadeh et al., 2014).

Safety and Hazards

The safety information for “1-Tert-butylpiperidine-2,4-dione” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

“1-Tert-butylpiperidine-2,4-dione” is currently used for research purposes . The future directions of this compound could involve further exploration of its potential applications in various fields, including medicinal chemistry.

Properties

IUPAC Name

1-tert-butylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2,3)10-5-4-7(11)6-8(10)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULPPKYDOKRGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(=O)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90608-67-6
Record name 1-(tert-butyl)piperidine-2,4-dione
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